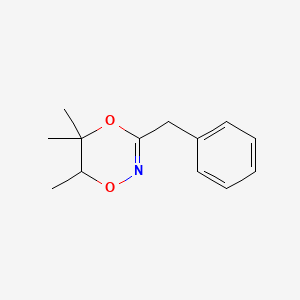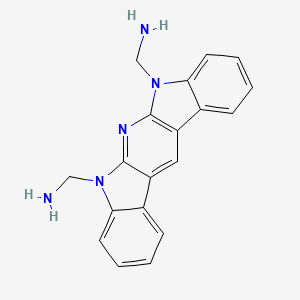
5,7-Bis(aminomethyl)diindolopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(aminomethyl)diindolopyridine is a complex organic compound with the molecular formula C19H17N5 It is a derivative of diindolopyridine, characterized by the presence of two aminomethyl groups at the 5 and 7 positions of the diindolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(aminomethyl)diindolopyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the diindolopyridine core, followed by the introduction of aminomethyl groups through nucleophilic substitution reactions. The reaction conditions usually involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of catalysts and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Bis(aminomethyl)diindolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diindolopyridine derivatives with carbonyl groups, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
5,7-Bis(aminomethyl)diindolopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,7-Bis(aminomethyl)diindolopyridine involves its interaction with specific molecular targets. The aminomethyl groups allow the compound to form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diindolopyridine: The parent compound without aminomethyl groups.
5,7-Dimethyl-diindolopyridine: Similar structure with methyl groups instead of aminomethyl groups.
5,7-Dihydroxy-diindolopyridine: Contains hydroxyl groups at the 5 and 7 positions.
Uniqueness
5,7-Bis(aminomethyl)diindolopyridine is unique due to the presence of aminomethyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
154725-67-4 |
|---|---|
Molekularformel |
C19H17N5 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
[14-(aminomethyl)-10,12,14-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaen-10-yl]methanamine |
InChI |
InChI=1S/C19H17N5/c20-10-23-16-7-3-1-5-12(16)14-9-15-13-6-2-4-8-17(13)24(11-21)19(15)22-18(14)23/h1-9H,10-11,20-21H2 |
InChI-Schlüssel |
PLYVEOIKPYJIEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(N=C3N2CN)N(C5=CC=CC=C54)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


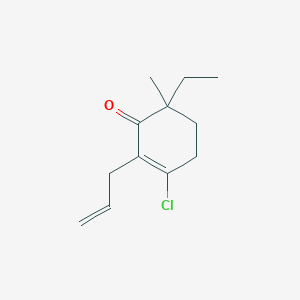
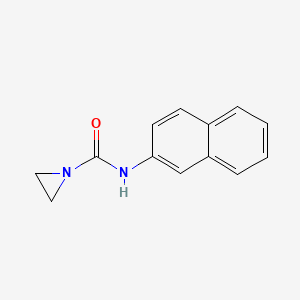
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
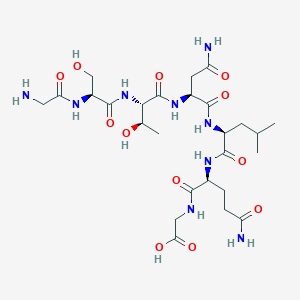
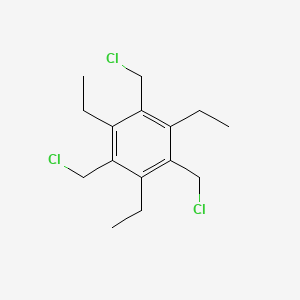
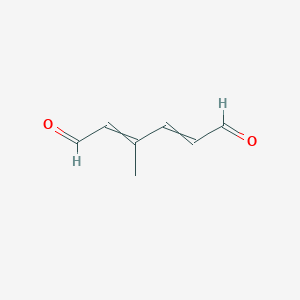

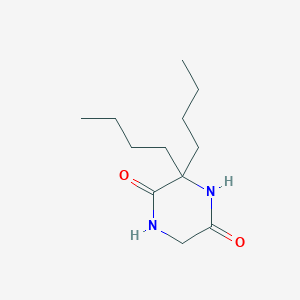
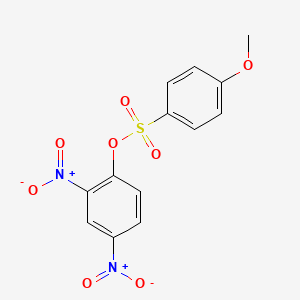
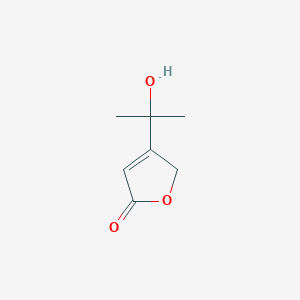
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

